molecular formula C9H4F5NO B1413032 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile CAS No. 1806368-99-9

2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B1413032
CAS No.: 1806368-99-9
M. Wt: 237.13 g/mol
InChI Key: KJNWMRTXYHVDEB-UHFFFAOYSA-N
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Description

This compound belongs to the fluorinated benzonitrile family, characterized by a trifluoromethyl (-CF₃) group at the 5-position and a difluoromethoxy (-OCF₂) group at the 2-position of the benzene ring. Such substitutions are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects, which enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO/c10-8(11)16-7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNWMRTXYHVDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2-hydroxy-5-(trifluoromethyl)benzonitrile with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the difluoromethoxy or trifluoromethyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding oxides or reduced derivatives.

Scientific Research Applications

2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group, in particular, can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile, highlighting structural variations, physicochemical properties, and applications:

Compound Substituents Molecular Formula Key Properties Applications/Notes
2-Fluoro-5-(trifluoromethyl)benzonitrile 2-F, 5-CF₃, CN C₈H₃F₄N - High thermal stability
- Used in organic electronics
Intermediate in indolocarbazole synthesis for optoelectronic materials
2-Chloro-5-(trifluoromethyl)benzonitrile 2-Cl, 5-CF₃, CN C₈H₃ClF₃N - Hazardous (OSHA classification)
- Environmental toxicity (R51/53)
Regulated in Canada and the U.S.; limited industrial use due to toxicity
3-Fluoro-5-(trifluoromethyl)benzonitrile 3-F, 5-CF₃, CN C₈H₃F₄N - Liquid at room temperature (light yellow)
- Molecular weight: 189.11
Organic synthesis intermediate; high demand in specialty chemical manufacturing
2-Methoxy-5-(trifluoromethyl)benzonitrile 2-OCH₃, 5-CF₃, CN C₉H₆F₃NO - Melting point: 123–124°C
- Solubility in organic solvents
Research chemical for drug discovery; limited commercial availability
4-Nitro-2-(trifluoromethyl)benzonitrile 2-CF₃, 4-NO₂, CN C₈H₃F₃N₂O₂ - Solid with nitro group reactivity
- Melting point: ~50°C
Precursor in explosives and dye synthesis; nitro group enables functionalization

Structural and Electronic Effects

  • Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) in all analogs enhances resistance to oxidation and hydrolysis. Replacing fluorine with chlorine (as in 2-chloro-5-CF₃) increases molecular weight and toxicity but reduces thermal stability compared to fluoro derivatives .
  • Substituent Position : The 2-position substituent (e.g., -F, -Cl, -OCH₃, -OCF₂) influences steric and electronic interactions. For example, 2-methoxy derivatives exhibit lower reactivity in nucleophilic substitution compared to halogenated analogs .

Biological Activity

2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile is a fluorinated organic compound that has garnered attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core, which enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications, including pharmaceuticals and agrochemicals.

The chemical structure of this compound contributes to its distinct biological activity. The presence of fluorine atoms increases the compound's reactivity and interaction with biological membranes and enzymes.

PropertyValue
Molecular FormulaC10H6F5N
Molecular Weight233.16 g/mol
Melting PointNot Specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to various receptors and enzymes, modulating biological pathways. This compound is particularly noted for its potential as an inhibitor in enzyme systems, which can lead to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition.

Table 2: Biological Activity Summary

Biological TargetActivity TypeIC50 (µM)
MAO-B (Monoamine Oxidase B)InhibitionNot Reported
AChE (Acetylcholinesterase)InhibitionNot Reported
BChE (Butyrylcholinesterase)InhibitionNot Reported

Case Studies

  • Enzyme Inhibition Studies : Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit potent inhibitory effects on MAO-B, with IC50 values indicating strong selectivity. For instance, related compounds showed IC50 values ranging from 0.71 µM to 1.19 µM against MAO-B, suggesting that structural modifications can significantly influence potency .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on VERO cells indicated that certain derivatives of this class were non-toxic at concentrations up to 200 µM, highlighting their potential as therapeutic candidates without significant adverse effects on normal cells .
  • Pharmacokinetic Predictions : Computational studies suggest favorable pharmacokinetic properties for related compounds, including high gastrointestinal absorption and blood-brain barrier permeability, making them suitable for neurological applications .

Comparative Analysis

When compared with similar compounds such as 2-Fluoro-5-(trifluoromethyl)benzonitrile and other fluorinated benzonitriles, the unique positioning of difluoromethoxy and trifluoromethyl groups in this compound contributes to its distinct chemical behavior and biological activity.

Table 3: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Fluoro-5-(trifluoromethyl)benzonitrileFluoro group onlyModerate MAO-B inhibition
2-Difluoromethoxy-4-(trifluoromethyl)benzonitrileDifferent substitution patternEnhanced potency observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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